Physicochemical Property Differentiation: Calculated logP Comparison with Indolizine-2-carboxylic Acid
The 3-propyl substituent increases calculated lipophilicity relative to the unsubstituted parent indolizine-2-carboxylic acid (CAS 3189-48-8). While direct experimental logP values are not publicly available for this specific compound, the molecular modification is consistent with established SAR trends in indolizine chemistry where alkyl substitution at the 3-position modulates physicochemical properties [1]. The structural change provides a differentiated hydrophobicity profile that influences compound handling and downstream partitioning behavior.
| Evidence Dimension | Calculated partition coefficient (clogP) - approximate |
|---|---|
| Target Compound Data | Estimated clogP ~2.5-3.0 (based on propyl contribution to indolizine-2-carboxylic acid core) |
| Comparator Or Baseline | Indolizine-2-carboxylic acid (CAS 3189-48-8): clogP ~1.2-1.5 |
| Quantified Difference | Approximately +1.3 to +1.5 log units increase |
| Conditions | In silico estimation based on fragment contribution methods |
Why This Matters
Increased lipophilicity differentiates this compound for applications where enhanced membrane permeability or altered solubility profiles are required, relative to the unsubstituted parent.
- [1] Sharma V, Kumar V. Indolizine: a biologically active moiety. Medicinal Chemistry Research. 2014;23(8):3593-3606. View Source
